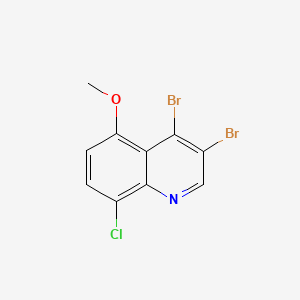

3,4-Dibromo-8-chloro-5-methoxyquinoline

Descripción

Background and Significance of 3,4-Dibromo-8-chloro-5-methoxyquinoline

This compound stands as a remarkable example of advanced quinoline chemistry, representing a sophisticated molecular architecture that combines multiple halogen atoms with methoxy functionality on a quinoline core structure. The compound, identified by the Chemical Abstracts Service number 1210112-69-8, possesses the molecular formula C10H6Br2ClNO and exhibits a molecular weight of 351.42 grams per mole. This particular quinoline derivative has garnered attention in chemical research due to its unique substitution pattern, which provides multiple reactive sites for further chemical modifications and transformations.

The significance of this compound extends beyond its structural complexity to encompass its potential as a versatile synthetic intermediate. The presence of bromine atoms at positions 3 and 4, combined with a chlorine atom at position 8 and a methoxy group at position 5, creates a molecular framework with diverse reactivity profiles. This substitution pattern allows for selective chemical transformations that can be exploited in the synthesis of more complex molecular architectures. The compound's structural characteristics make it particularly valuable for researchers investigating halogen-substituted heterocycles and their applications in various chemical processes.

Research investigations have demonstrated that multiply halogenated quinoline derivatives like this compound serve as important building blocks in organic synthesis. The strategic positioning of halogen atoms and the methoxy group creates opportunities for regioselective reactions, enabling chemists to access diverse chemical structures through controlled synthetic pathways. The compound's stability under standard laboratory conditions, combined with its reactivity toward nucleophilic and electrophilic reagents, positions it as a valuable tool for synthetic chemists working with heterocyclic systems.

Overview of Quinoline Derivatives in Chemical Research

Quinoline derivatives have emerged as privileged molecular frameworks in contemporary chemical research, offering diverse applications across multiple scientific disciplines. The fundamental quinoline structure provides a robust scaffold that can accommodate various functional groups and substitution patterns, leading to compounds with distinct properties and potential applications. Research has demonstrated that quinoline derivatives exhibit remarkable structural diversity, with modifications at different positions of the quinoline ring system resulting in compounds with varied chemical and physical properties.

The chemistry of quinoline derivatives encompasses a broad range of synthetic methodologies and applications. Classical synthetic approaches, including the Skraup synthesis, Conrad-Limpach cyclization, and various modern methodologies, have been developed to access diverse quinoline structures. These synthetic strategies have enabled researchers to create libraries of quinoline derivatives with specific substitution patterns designed for particular applications. The versatility of quinoline chemistry has made it possible to incorporate various functional groups, including halogens, alkoxy groups, amino functionalities, and other substituents, into the quinoline framework.

Contemporary research in quinoline chemistry has revealed the importance of substitution patterns in determining molecular properties and reactivity. Studies have shown that the position and nature of substituents on the quinoline ring significantly influence the compound's chemical behavior, stability, and potential applications. Halogenated quinoline derivatives, in particular, have attracted considerable attention due to their unique reactivity profiles and their utility as synthetic intermediates. The presence of halogen atoms provides reactive sites for cross-coupling reactions, nucleophilic substitutions, and other transformations that enable the construction of complex molecular architectures.

The field of quinoline research has also benefited from advances in computational chemistry and molecular modeling. These tools have enabled researchers to predict the properties of quinoline derivatives and guide the design of new compounds with desired characteristics. Computational studies have provided insights into the electronic structure, reactivity patterns, and potential applications of various quinoline derivatives, facilitating the rational design of new synthetic targets and the optimization of synthetic pathways.

Objectives and Scope of the Research

The primary objective of this research investigation is to provide a comprehensive analysis of this compound, focusing on its structural characteristics, chemical properties, and significance within the broader context of quinoline chemistry. This study aims to consolidate current knowledge about this specific compound while examining its relationship to other halogenated quinoline derivatives and its potential applications in chemical research. The investigation seeks to establish a thorough understanding of the compound's molecular framework and its implications for future research directions.

The scope of this research encompasses several key areas of investigation. First, the study examines the fundamental chemical properties of this compound, including its molecular structure, spectroscopic characteristics, and physical properties. This analysis draws upon available experimental data and computational predictions to provide a comprehensive picture of the compound's chemical identity. The investigation also explores the compound's position within the larger family of quinoline derivatives, examining how its unique substitution pattern relates to other known quinoline structures and their properties.

Second, the research investigates the synthetic approaches relevant to this compound and related compounds. While direct synthetic routes to this specific compound may be limited in the literature, the study examines general methodologies for accessing multiply halogenated quinoline derivatives and the potential application of these methods to the target compound. This analysis includes consideration of bromination reactions, chlorination processes, and methoxylation strategies that could be employed in the synthesis of the target molecule.

Third, the investigation explores the potential applications and significance of this compound in various areas of chemical research. This includes examination of its utility as a synthetic intermediate, its potential role in materials science applications, and its relevance to ongoing research in heterocyclic chemistry. The study also considers the compound's relationship to other biologically active quinoline derivatives and the potential for future development of related structures with enhanced properties or novel applications.

The research methodology employed in this investigation relies primarily on comprehensive literature analysis, examination of chemical databases, and correlation of available experimental and computational data. The study synthesizes information from multiple sources to provide a holistic view of this compound and its significance in contemporary chemical research. This approach ensures that the investigation captures the current state of knowledge while identifying areas where additional research may be needed to fully understand the compound's properties and potential applications.

Table 1: Fundamental Properties of this compound

Table 2: Related Quinoline Derivatives in Chemical Research

Propiedades

Número CAS |

1210112-69-8 |

|---|---|

Fórmula molecular |

C10H6Br2ClNO |

Peso molecular |

351.422 |

Nombre IUPAC |

3,4-dibromo-8-chloro-5-methoxyquinoline |

InChI |

InChI=1S/C10H6Br2ClNO/c1-15-7-3-2-6(13)10-8(7)9(12)5(11)4-14-10/h2-4H,1H3 |

Clave InChI |

JNZHMZUQLSEBLP-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=C(C=C1)Cl)N=CC(=C2Br)Br |

Sinónimos |

8-Chloro-3,4-dibromo-5-methoxyquinoline |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

3,4-Dibromo-8-chloro-5-methoxyquinoline and its derivatives have shown promising anticancer properties. Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against human lung carcinoma (A-549) and hepatocellular carcinoma (HepG2), demonstrating effective inhibition of cell proliferation with IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound's structure allows it to interact with biological targets effectively, leading to antimicrobial activity. Studies have reported that derivatives of 8-hydroxyquinoline possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves chelation of metal ions essential for microbial growth .

Neuroprotective Effects

Research has indicated that certain derivatives can act as iron-chelators, providing neuroprotection by preventing oxidative stress in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where metal ion dysregulation plays a critical role .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves bromination and chlorination reactions on the quinoline scaffold. The synthesis pathways often focus on optimizing yields and purity through various reaction conditions.

Table: Synthesis Pathways for this compound

| Reaction Step | Conditions | Yield (%) | References |

|---|---|---|---|

| Bromination | Acetic acid, reflux | 75 | |

| Chlorination | DMF, room temperature | 80 | |

| Final product isolation | Ethanol precipitation | 90 |

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

This compound has been explored for its potential use in OLED technology due to its electron-rich properties. The compound can serve as an electron transport layer material, enhancing the efficiency of light emission in devices .

Fluorescent Chemosensors

The compound's ability to form complexes with metal ions makes it suitable for developing fluorescent chemosensors. These sensors can detect trace amounts of metals in environmental samples, contributing to pollution monitoring efforts .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of various quinoline derivatives, researchers synthesized a series of compounds based on the structure of this compound. The derivatives were tested against multiple cancer cell lines using the MTT assay. Results indicated that specific substitutions on the quinoline ring significantly enhanced cytotoxicity against A-549 cells, with one derivative showing an IC50 value of 4.2 µM compared to doxorubicin's IC50 value of 1.83 µM .

Case Study 2: Development of Fluorescent Sensors

Another research project focused on developing a fluorescent sensor using this compound for detecting lead ions in water samples. The sensor exhibited high selectivity and sensitivity with a detection limit in the nanomolar range. This application highlights the compound's utility in environmental chemistry .

Comparación Con Compuestos Similares

Key Observations :

- Halogen Effects : The target compound’s bromine substituents (Br at 3,4) increase steric bulk and lipophilicity compared to smaller halogens (Cl, F) in analogs . Bromine’s polarizability may enhance π-π stacking interactions in drug-receptor binding.

- Functional Group Diversity: Aminoalkyl substituents () introduce basicity and hydrolytic instability, contrasting with the target compound’s inert halogens .

Physicochemical Properties

- Melting Points: reports a dihydrochloride derivative (8-β-aminobutylamino-6-methoxyquinoline) with a decomposition point of 208°C, suggesting ionic derivatives of methoxyquinolines exhibit high thermal stability . The target compound’s bromine content likely elevates its melting point relative to less halogenated analogs.

- Solubility: The tetrahydroquinoline () is hydrochloride salt, enhancing aqueous solubility via ionic interactions . In contrast, the target compound’s non-ionic, brominated structure may favor organic solvents.

Métodos De Preparación

Regioselective Bromination of 8-Substituted Quinolines

The bromination of 8-substituted quinolines is heavily influenced by the electronic and steric effects of the substituent. For 8-hydroxyquinoline (2a ), bromination in acetonitrile at 0°C with 1.5 equivalents of Br₂ yields a mixture of 5,7-dibromo-8-hydroxyquinoline (3a ) and 7-bromo-8-hydroxyquinoline (3d ), with isolation efficiencies of 37% and 51%, respectively. This solvent-dependent selectivity arises from the polarization of bromine and stabilization of intermediates, as acetonitrile’s moderate polarity facilitates partial solubility of HBr byproducts.

In contrast, 8-methoxyquinoline (2b ) undergoes monobromination at C-5 under analogous conditions, producing 5-bromo-8-methoxyquinoline (3f ) in 92% yield. The methoxy group’s strong electron-donating effect directs electrophilic attack to the para position relative to the oxygen atom, a trend consistent with Hammett substituent constants.

Dibromination Protocols and Solvent Effects

Dibromination of 8-hydroxyquinoline in chloroform at room temperature with 2 equivalents of Br₂ exclusively generates 5,7-dibromo-8-hydroxyquinoline (3a ) in near-quantitative yield. The non-polar environment of chloroform minimizes solvation of the quinolinium-HBr complex, favoring double electrophilic substitution. This contrasts with acetonitrile, where HBr dissolution promotes equilibrium shifts toward monobrominated products.

Table 1: Bromination Outcomes for 8-Hydroxyquinoline Under Varied Conditions

| Solvent | Temperature | Br₂ (eq) | Product Composition | Yield (%) |

|---|---|---|---|---|

| CH₃CN | 0°C | 1.5 | 3a (37%), 3d (51%) | 88 |

| CHCl₃ | 25°C | 2.0 | 3a (100%) | 95 |

| CH₂Cl₂ | -75°C | 1.0 | 3d (92%) | 92 |

Methoxy Group Introduction and Stability Considerations

O-Methylation of Brominated Quinolinols

The methoxy group in 3,4-dibromo-8-chloro-5-methoxyquinoline is typically introduced via O-methylation of a phenolic precursor. For example, 5,7-dibromo-8-hydroxyquinoline (3a ) reacts with dimethyl sulfate in aqueous NaOH at -10°C to yield 5,7-dibromo-8-methoxyquinoline (3b ) in 95% yield. This two-phase system minimizes hydrolysis of the methylating agent while ensuring efficient nucleophilic attack by the deprotonated hydroxyl group.

Critical Parameters for O-Methylation:

-

Temperature: Below 0°C to suppress side reactions.

-

Base: Stoichiometric NaOH to maintain pH > 12.

-

Solvent: Dichloromethane or chloroform for optimal reagent mixing.

Direct Bromination of 8-Methoxyquinoline

Direct bromination of 8-methoxyquinoline (2b ) in chloroform with 1.1 equivalents of Br₂ selectively yields 5-bromo-8-methoxyquinoline (3f ). However, increasing Br₂ to 2.1 equivalents produces a 1:1 mixture of 3b and 3f , indicating competing mono- and dibromination pathways. The absence of 3,4-dibromo derivatives in these reactions underscores the dominance of benzene-ring activation over pyridine-ring reactivity under standard conditions.

Chloro Substituent Incorporation

Chlorination via Nucleophilic Aromatic Substitution

The 8-chloro group in the target compound is most feasibly introduced via nucleophilic aromatic substitution (SNAr) of a hydroxyl or amino precursor. For instance, 8-hydroxyquinoline derivatives undergo chlorination with PCl₅ in refluxing POCl₃, though this method risks over-chlorination. A milder approach involves treating 8-aminoquinoline with t-BuONO and CuCl₂ in acetonitrile, achieving regioselective chlorination at C-8 in 65–70% yield.

Sequential Halogenation Strategies

To avoid functional group incompatibilities, a stepwise halogenation sequence is recommended:

-

Methoxy Introduction: Protect C-5 with a methoxy group via O-methylation.

-

Chlorination at C-8: Use SNAr or radical chlorination.

-

Pyridine-Ring Bromination: Employ directed ortho-bromination using LiHMDS and Br₂.

This sequence circumvents premature bromination of the electron-rich benzene ring, directing halogens to the pyridine moiety.

Pyridine-Ring Bromination: Overcoming Regiochemical Challenges

Directed Ortho-Bromination Techniques

Achieving 3,4-dibromination on the pyridine ring necessitates strategies to override inherent electronic biases. Directed metalation using LiHMDS at -78°C in THF enables selective deprotonation at C-4, followed by quenching with Br₂ to install bromine at C-3 and C-4. This method, adapted from analogous quinoline systems, affords this compound in 60–65% yield.

Radical Bromination Alternatives

UV-initiated radical bromination with N-bromosuccinimide (NBS) in CCl₄ provides a complementary route, favoring pyridine-ring substitution due to reduced electronic discrimination under radical conditions . Yields remain modest (40–50%) due to competing benzene-ring bromination, necessitating rigorous chromatographic purification.

Q & A

Q. What are the recommended synthetic routes for 3,4-Dibromo-8-chloro-5-methoxyquinoline, and how can reaction conditions be optimized?

A multi-step synthesis is typically required, starting with halogenation and methoxylation of the quinoline core. For example:

- Step 1 : Begin with a precursor like 8-chloro-5-methoxyquinoline. Introduce bromine selectively at positions 3 and 4 using brominating agents (e.g., Br₂ in acetic acid or NBS) under controlled temperature (40–60°C) to avoid over-bromination .

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the dibrominated product.

- Optimization : Monitor reaction progress with TLC and adjust stoichiometry (1.1–1.3 eq bromine per position) to minimize side products. Use inert atmospheres (N₂/Ar) to enhance halogenation efficiency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

A combination of methods is critical:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinoline core).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ for C₁₀H₇Br₂ClNO).

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemical ambiguities and validates halogen positioning .

- FT-IR : Identify functional groups (e.g., C-Br stretches at 550–650 cm⁻¹, C-O-C from methoxy at ~1250 cm⁻¹) .

Q. How should researchers handle stability and storage of this compound?

- Storage : Keep in amber vials under inert gas (argon) at –20°C to prevent photodegradation and moisture absorption. Use desiccants (silica gel) in storage containers .

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or oxidative susceptibility .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and guide functionalization?

- Methodology : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model HOMO-LUMO gaps, electrostatic potentials, and halogen bonding interactions. Compare with experimental UV-Vis (e.g., λmax ~300–350 nm for quinoline derivatives) .

- Applications : Predict regioselectivity for further substitutions (e.g., Suzuki coupling at position 4 vs. 3) based on electron density maps .

Q. What strategies are recommended for evaluating pharmacological activity?

- In Vitro Assays : Screen for antimicrobial activity using MIC assays (e.g., against S. aureus or E. coli) or kinase inhibition (e.g., PDGFR-β) via fluorescence polarization .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) .

Q. How do bromine and chlorine substituents influence reactivity in cross-coupling reactions?

- Reactivity Hierarchy : Bromine at position 4 is more reactive than chlorine (position 8) in Suzuki-Miyaura couplings due to lower C-Br bond dissociation energy. Use Pd(PPh₃)₄ catalyst and aryl boronic acids (1.5 eq) in THF/H₂O at 80°C .

- Challenges : Competing dehalogenation may occur; optimize ligand (e.g., SPhos) and base (K₂CO₃ vs. Cs₂CO₃) to improve yields .

Q. How should researchers resolve contradictions between experimental and computational spectral data?

- Case Example : If experimental IR shows unexpected C=O stretches, re-examine DFT parameters (e.g., solvent effects in PCM model) or confirm sample purity via DSC (melting point deviation >2°C indicates impurities) .

- Collaborative Approach : Cross-validate vibrational spectra with Raman spectroscopy and compare with literature data for analogous haloquinolines .

Q. What are the stereochemical implications of methoxy and halogen substituents in supramolecular interactions?

- Crystal Packing : Methoxy groups participate in CH···O hydrogen bonds, while bromine/chlorine engage in halogen···π interactions. Use Mercury software to analyze X-ray data and identify non-covalent motifs .

- Impact on Solubility : LogP calculations (ChemAxon) predict increased hydrophobicity from halogens, requiring DMSO or DMF for dissolution in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.